molecular formula C13H15ClO2 B1423550 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid CAS No. 1226034-44-1

1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B1423550
CAS No.: 1226034-44-1
M. Wt: 238.71 g/mol
InChI Key: CBHZQTFACJLHQR-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid is a chemical compound characterized by a cyclopentane ring substituted with a 3-chlorophenylmethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid typically involves the following steps:

  • Friedel-Crafts Alkylation: The reaction begins with the alkylation of cyclopentanone using 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Hydrolysis: The resulting ketone is then hydrolyzed to form the carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of greener solvents and catalysts is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Cyclopentane-1-carboxylic acid alcohol.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis and the development of new chemical entities.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl ring can participate in π-π interactions, further modulating biological processes.

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid is compared with similar compounds such as:

  • 1-(3-Chlorophenyl)piperazine: This compound differs in its structure, having a piperazine ring instead of a cyclopentane ring.

  • 3-Chlorophenylacetic acid: This compound lacks the cyclopentane ring and has a simpler structure.

Uniqueness: The presence of the cyclopentane ring and the carboxylic acid group in this compound makes it unique compared to other similar compounds

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-11-5-3-4-10(8-11)9-13(12(15)16)6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHZQTFACJLHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226034-44-1
Record name 1-[(3-chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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